

4-Oxo-2-azetidinecarboxylic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 4-Oxo-2-azetidinecarboxylic acid

Cat. No.: B1228922

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Technical Guide: (S)-4-Oxo-2-azetidinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-**4-Oxo-2-azetidinecarboxylic acid**, a pivotal building block in medicinal chemistry. The document details its chemical and physical properties, synthetic pathways, and its significant role in the development of novel therapeutics, particularly as a precursor to N-methyl-D-aspartate (NMDA) receptor antagonists.

Core Compound Data

(S)-**4-Oxo-2-azetidinecarboxylic acid**, also known as (2S)-4-oxoazetidine-2-carboxylic acid, is a chiral, non-proteinogenic amino acid derivative.^{[1][2]} Its rigid, four-membered ring structure makes it a valuable scaffold in the synthesis of complex pharmaceutical agents.^{[2][3]}

Property	Value
CAS Number	16404-94-7[1][2]
Molecular Formula	C ₄ H ₅ NO ₃ [1][2]
Molecular Weight	115.09 g/mol [1][2]
Appearance	White to light yellow powder[2]
Melting Point	99 - 102 °C[2]
Purity	≥97%[1]
Optical Rotation	[α] _{20/D} = -48 to -44° (c=1 in MeOH)[2]
Synonyms	(2S)-4-oxoazetidine-2-carboxylic acid, L-Pyroaspartic acid[1][4]

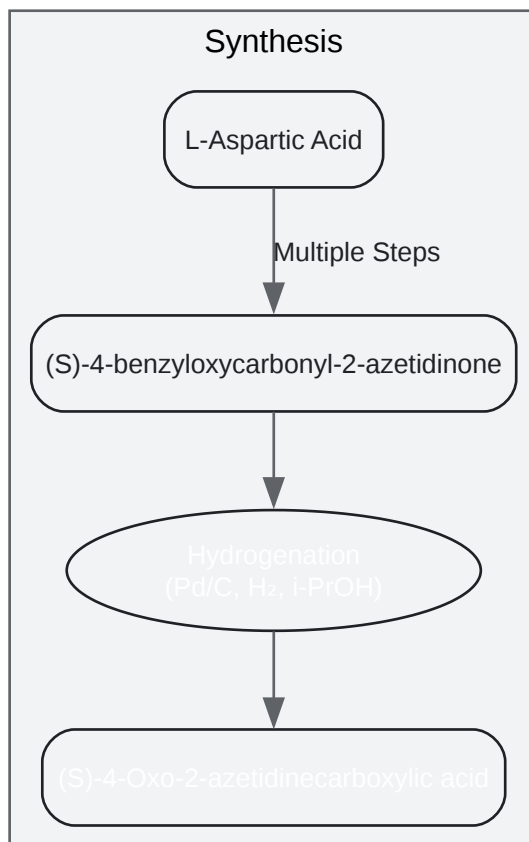
Synthetic Overview and Experimental Protocols

The synthesis of (S)-**4-Oxo-2-azetidinecarboxylic acid** is a multi-step process, typically starting from the readily available chiral precursor, L-aspartic acid.[5] While detailed, step-by-step experimental protocols are not readily available in publicly accessible literature, a key synthetic route has been described.[5]

A pivotal step in this synthesis involves the hydrogenation of (S)-4-benzyloxycarbonyl-2-azetidinone.[5] This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst in an isopropanol solvent.[5] The reaction proceeds at room temperature under a hydrogen atmosphere of 1.5 atm for a short duration of 15 to 20 minutes.[5] Following the reaction, the catalyst is removed by filtration, and the solvent is evaporated to yield the product.[5]

It is important to note that this represents a high-level overview, and optimization of reaction conditions, as well as detailed workup and purification procedures, would be necessary for practical application.

Synthetic Workflow for (S)-4-Oxo-2-azetidinecarboxylic acid

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Synthetic overview for (S)-4-Oxo-2-azetidinecarboxylic acid.

Application in Drug Development: NMDA Receptor Antagonists

(S)-4-Oxo-2-azetidinecarboxylic acid serves as a crucial building block for the synthesis of NMDA receptor antagonists.[1][6] The NMDA receptor is a glutamate-gated ion channel that plays a vital role in synaptic plasticity, learning, and memory. However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke. Consequently, antagonists of the NMDA receptor are of significant therapeutic interest. The constrained conformation of the

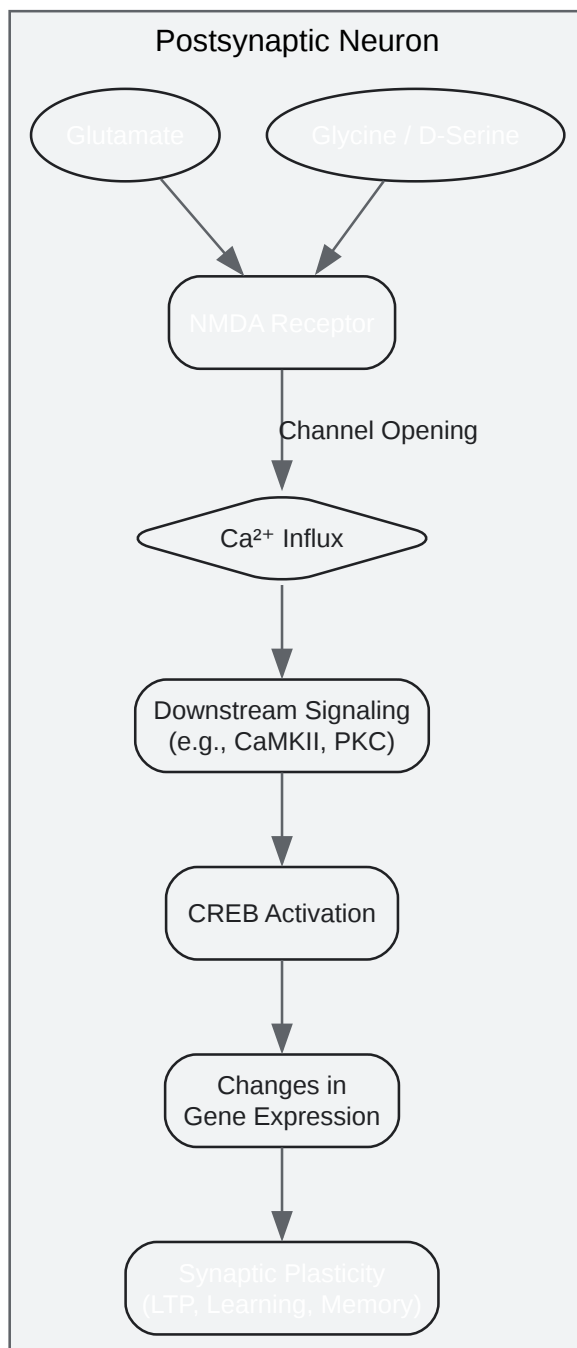
azetidine ring in **4-oxo-2-azetidinecarboxylic acid** allows for the stereocontrolled synthesis of more complex molecules that can interact with the NMDA receptor with high affinity and selectivity.

NMDA Receptor Signaling Pathway

The NMDA receptor is a heterotetrameric ion channel that requires the binding of both glutamate and a co-agonist (either glycine or D-serine) for activation. At resting membrane potential, the channel is blocked by a magnesium ion (Mg^{2+}). Upon depolarization of the postsynaptic membrane, typically initiated by AMPA receptor activation, the Mg^{2+} block is relieved, allowing for the influx of sodium (Na^+) and, critically, calcium (Ca^{2+}) ions.

This influx of Ca^{2+} acts as a second messenger, initiating a cascade of intracellular signaling events. These cascades can activate various enzymes, such as calmodulin-dependent protein kinase II (CaMKII) and protein kinase C (PKC), and transcription factors like the cAMP response element-binding protein (CREB). The activation of these pathways ultimately leads to changes in gene expression and protein synthesis, which underlie long-term changes in synaptic strength, such as long-term potentiation (LTP), a cellular correlate of learning and memory.

NMDA Receptor Signaling Pathway



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Simplified NMDA receptor signaling cascade.

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